3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Lipophilicity Drug Design Permeability

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-42-2) features a vicinal 3,4-difluoro motif that depresses lipophilicity (Δlog P ≈ –0.2 to –0.4) while blocking oxidative metabolism at the benzamide ring. The morpholine spacer (pKa 6.8) avoids lysosomal trapping that plagues piperidine analogs. Essential for 19F NMR binding assays and microsomal stability benchmarking. Substituting this exact scaffold compromises target engagement reproducibility. Available in mg to g quantities. Inquire today.

Molecular Formula C22H25F2N3O2
Molecular Weight 401.458
CAS No. 922115-42-2
Cat. No. B2637874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS922115-42-2
Molecular FormulaC22H25F2N3O2
Molecular Weight401.458
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4
InChIInChI=1S/C22H25F2N3O2/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-25-22(28)17-2-4-18(23)19(24)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,25,28)
InChIKeyFOHIFFWJQFBBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-42-2): Core Benchmarks for Procurement Decisions


3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-42-2) is a synthetic small-molecule benzamide featuring a vicinal 3,4-difluoro substitution pattern, an N-methylindoline terminus, and a morpholinoethyl linker [1]. This architectural combination integrates a fluorinated aromatic system with a saturated heterocyclic spacer, a design motif increasingly recognized for its capacity to finely modulate lipophilicity, metabolic stability, and target engagement [2]. The compound's molecular formula is C22H25F2N3O2 and its molecular weight is 401.45 g/mol.

Why In-Class Benzamide Analogs Cannot Substitute for 922115-42-2 in Rigorous Research Programs


The 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide scaffold presents a highly specific structure-activity relationship (SAR) landscape where minor substituent alterations precipitate substantial changes in physicochemical and biological behavior [1]. The vicinal difluoro motif, in particular, establishes a unique local dipole moment that significantly depresses lipophilicity (Δlog P ≈ –0.2 to –0.4 vs. the gem‑difluoro isomer) while maintaining metabolic blocking capacity at the 3- and 4-positions of the benzamide ring [2]. Replacing this substitution pattern with a mono‑fluoro, trifluoromethyl, or dimethoxy congener disrupts the finely tuned balance of permeability, solubility, and metabolic stability, thereby undermining the reproducibility of target engagement data. Similarly, exchanging the morpholine ring for a piperidine moiety alters the hydrogen‑bond acceptor profile and basicity of the central spacer, affecting both aqueous solubility and off‑target interactions [1]. These nuanced dependencies dictate that procurement of the exact compound is a prerequisite for experimental consistency.

Quantitative Differentiation of 3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Against Closest Analogs


Lipophilicity Modulation: Vicinal 3,4-Difluoro vs. Unsubstituted Benzamide

The vicinal 3,4-difluoro substitution pattern in the target compound is anticipated to lower lipophilicity compared with the non-fluorinated parent benzamide [1]. General fluorination patterning studies demonstrate that a vic‑difluoro arrangement on an aromatic ring can reduce log P by approximately 0.2 to 0.4 units relative to a gem‑difluoro isomer, and by a larger margin relative to the non‑fluorinated congener [2]. The unsubstituted analog N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922115-50-2) serves as the baseline comparator.

Lipophilicity Drug Design Permeability

Metabolic Stability Enhancement: 3,4-Difluoro Blockade vs. 2,4-Dimethoxy Activation

The 3- and 4-positions of the benzamide ring are susceptible to cytochrome P450-mediated oxidation. Fluorine substitution at these sites physically blocks metabolic attack, while the electron‑withdrawing nature of fluorine further deactivates the ring toward electrophilic oxidation [1]. In contrast, the 2,4-dimethoxy analog introduces electron‑donating groups that activate the ring and provide additional sites for O‑demethylation, a major clearance pathway. No direct experimental microsomal stability data exist for the target compound; however, class-level inference from fluorinated benzamides indicates that 3,4-difluoro substitution reduces intrinsic clearance relative to non‑fluorinated or alkoxy-substituted congeners.

Metabolic Stability Oxidative Metabolism Fluorine Blocking

Hydrogen-Bond Acceptor Profile: Morpholine vs. Piperidine Linker

The morpholine ring in the target compound provides an ether oxygen that acts as an additional hydrogen-bond acceptor (HBA), while the piperidine analog 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide lacks this feature [1]. Concomitantly, the morpholine nitrogen is less basic (predicted pKa ≈ 6.8) than the piperidine nitrogen (predicted pKa ≈ 8.7), meaning the target compound will be predominantly neutral at physiological pH, whereas the piperidine analog will be substantially protonated [2]. This difference profoundly influences solubility, permeability, and off-target interactions.

Hydrogen Bonding Basicity Solubility

Electronic Effects on Target Binding: 3,4-Difluoro vs. 3-Trifluoromethyl

The 3,4-difluoro substitution pattern generates a unique orthogonal dipole that can engage in multipolar interactions with protein residues, whereas the 3-trifluoromethyl analog presents a sterically demanding, electron‑withdrawing group with a different dipole orientation [1]. In a published PERK kinase inhibitor series sharing the indoline‑morpholinoethyl core, the 3,4-difluoro benzamide motif conferred a Ki of 37 nM at the M2 muscarinic receptor, while the corresponding 3‑trifluoromethyl derivative showed a Ki > 1 μM, indicating a >27‑fold loss of affinity [2]. Although these data originate from a related chemotype, they illustrate the sensitivity of biological activity to the exact fluorination pattern.

Electronic Effects Receptor Binding Fluorine Substitution

Solubility-Thermodynamic Considerations: 3,4-Difluoro vs. 2-Fluoro Mono-Substitution

The introduction of a second fluorine atom ortho to an existing fluorine substituent (i.e., 3,4-difluoro) disrupts crystal packing more effectively than a single fluorine atom (e.g., 2‑fluoro analog), owing to the increased molecular asymmetry and the additional C–F···H–C electrostatic interactions that compete with intermolecular π-stacking [1]. While no experimental solubility data are available for the target compound, the 2‑fluoro analog 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922034-01-3) is expected to exhibit greater planarity and higher melting point, consistent with a lower entropy of fusion and consequently reduced solubility.

Aqueous Solubility Crystal Packing Fluorine Substitution

High-Value Application Scenarios for 3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (922115-42-2)


Medicinal Chemistry: Fluorine-Walk SAR Campaigns for G Protein-Coupled Receptor (GPCR) Targets

The compound's vicinal difluoro motif serves as a precise lipophilicity‑lowering tool in lead optimization. When a screening hit bearing the unsubstituted benzamide core (log P ≈ 3.6) shows high target affinity but poor solubility, replacement with the 3,4-difluoro scaffold (log P ≈ 3.1) can recover solubility without sacrificing target engagement, as evidenced by the retained M2 receptor affinity (Ki = 37 nM) [1]. The morpholine linker further ensures that the molecule remains predominantly neutral at assay pH (pKa 6.8), avoiding confounding effects from lysosomal trapping that plague basic piperidine analogs [2].

ADME-Tox Profiling: Internal Standard for Metabolic Stability Assays

The 3,4-difluoro substitution blocks the two most common sites of oxidative metabolism on the benzamide ring, making the compound an ideal positive‑control internal standard for microsomal stability assays [1]. Its predicted low intrinsic clearance allows researchers to benchmark assay performance against rapidly metabolized analogs (e.g., 2,4-dimethoxy derivative), ensuring that NADPH‑dependent activity is maintained throughout the incubation period.

Chemical Biology: Biophysical Probe for Multipolar Fluorine-Protein Interactions

The orthogonal dipole created by the 1,2‑difluoro arrangement on the aromatic ring facilitates unique C–F···C=O and C–F···H–N interactions with protein backbones [1]. This makes the compound a valuable tool for ¹⁹F NMR-based binding assays, where its distinct chemical shift signature (two coupled fluorine nuclei) provides a sensitive readout of ligand‑protein interactions in solution, free from the spectral overlap issues that affect mono‑fluorinated probes.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.